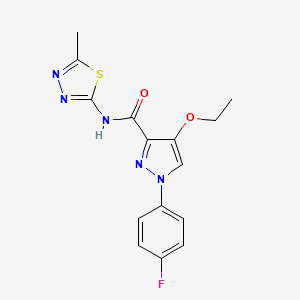

![molecular formula C23H23ClN4O2S B2743083 8-[(2-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione CAS No. 683794-90-3](/img/structure/B2743083.png)

8-[(2-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The compound has a complex structure, as indicated by its SMILES notation: Cn1c2nc(SCc3ccccc3Cl)n(CCCc3ccccc3)c2c(=O)n©c1=O . This notation provides a linear representation of the compound’s structure, including its atomic connectivity and stereochemistry.Physical And Chemical Properties Analysis

The compound has a molecular weight of 454.97 and its solubility in DMSO is currently unknown . More detailed physical and chemical properties may be determined through further experimental analysis.Applications De Recherche Scientifique

Cascade Reaction Applications

The alkylation of 3-cyanopyridine-2(1H)-thiones with similar xanthene derivatives in a KOH–H2O–DMF system upon heating leads to the formation of pyrido-thieno-diazepino purine dione derivatives in good yields. This process showcases the potential for constructing complex heterocyclic systems, which are of interest in the development of pharmaceuticals and materials science due to their diverse biological activities and functional properties (Dotsenko, V., Sventukh, D. V., & Krivokolysko, S., 2012).

Psychotropic Activity

In the realm of neuroscience, derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, by introducing hydrophobic substituents and modifying the linker length between arylpiperazine and the purine core, have been identified as potent ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These modifications have led to the selection of compounds displaying anxiolytic and antidepressant properties, highlighting the potential for designing new ligands with psychotropic activity by modifying the purine-2,6-dione structure (Chłoń-Rzepa, G., et al., 2013).

Synthesis and Structural Analysis

The synthesis and structural analysis of 2-aminopurine derivatives with chlorophenylsulfanyl groups have been explored, revealing elaborate hydrogen-bonding networks and offset-stacking formations of the phenyl and purine rings. These studies provide valuable insights into the molecular interactions and structural characteristics of such compounds, which are essential for understanding their chemical behavior and potential applications in medicinal chemistry (Lynch, D., & McClennaghan, I., 2003).

Propriétés

IUPAC Name |

8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN4O2S/c1-26-20-19(21(29)27(2)23(26)30)28(14-8-11-16-9-4-3-5-10-16)22(25-20)31-15-17-12-6-7-13-18(17)24/h3-7,9-10,12-13H,8,11,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USGXDYRSIXVVLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=CC=C3Cl)CCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[(2-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2743000.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2743002.png)

![3,4-Dihydro-2H-chromen-2-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2743004.png)

![(4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(3-(methylsulfonyl)phenyl)methanone](/img/structure/B2743012.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2743016.png)

![5-ethyl-N-(4-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2743022.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide](/img/structure/B2743023.png)